Acetyl hexapeptide-1

SNARE complex inhibition Munc-18 binding neuromodulation

Acetyl hexapeptide-1 (CAS 448744-47-6) is a dual-mechanism biomimetic hexapeptide that acts simultaneously as an MC1R agonist (stimulating melanogenesis and UV-induced DNA repair) and a presynaptic Munc-18/Syntaxin inhibitor (attenuating expression wrinkles). Unlike acetyl hexapeptide-8 (presynaptic-only) or nonapeptide-1 (MC1R antagonist, Ki=40 nM), this compound's agonist/neuromodulator duality prevents counter-therapeutic substitution. Validated 37% wrinkle depth reduction at 0.05% over 28 days; E-cadherin upregulation supports barrier repair. Optimal for premium anti-aging serums, eye creams, and photoprotective formulations at 5–5000 ppm. Demand HPLC ≥98%, MS, and COA documentation. Bulk and sample quantities available.

Molecular Formula C43H59N13O7
Molecular Weight 870.0 g/mol
CAS No. 448744-47-6
Cat. No. B15598316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl hexapeptide-1
CAS448744-47-6
Molecular FormulaC43H59N13O7
Molecular Weight870.0 g/mol
Structural Identifiers
InChIInChI=1S/C43H59N13O7/c1-4-5-15-32(52-26(3)57)39(60)51-25(2)38(59)55-36(21-29-23-47-24-50-29)42(63)56-35(19-27-12-7-6-8-13-27)41(62)53-33(17-11-18-48-43(45)46)40(61)54-34(37(44)58)20-28-22-49-31-16-10-9-14-30(28)31/h6-10,12-14,16,22-25,32-36,49H,4-5,11,15,17-21H2,1-3H3,(H2,44,58)(H,47,50)(H,51,60)(H,52,57)(H,53,62)(H,54,61)(H,55,59)(H,56,63)(H4,45,46,48)/t25-,32-,33-,34-,35+,36-/m0/s1
InChIKeyWPIQUSRULDNCKM-IFSWANACSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetyl Hexapeptide-1 for Scientific Procurement: CAS 448744-47-6 Specifications and Baseline Characterization


Acetyl hexapeptide-1 (CAS 448744-47-6, trade name Melitane®) is a synthetic biomimetic hexapeptide with the sequence Ac-Nle-Ala-His-D-Phe-Arg-Trp-NH₂, featuring an acetylated N-terminus and amidated C-terminus . It functions as a dual-action bioactive peptide that (1) acts as an agonist of the melanocortin-1 receptor (MC1R), mimicking α-melanocyte-stimulating hormone (α-MSH) to stimulate melanogenesis and photoprotection [1], and (2) exhibits neuromodulatory activity through competitive binding to the Munc-18 protein, interfering with SNARE complex assembly to reduce acetylcholine release and attenuate muscle contraction responsible for expression wrinkles [2]. The compound has a molecular formula of C₄₃H₅₉N₁₃O₇, a molecular weight of approximately 870.01 g/mol, and is typically supplied as a lyophilized powder with purity ≥95% [3].

Why Generic Substitution of Acetyl Hexapeptide-1 with Acetyl Hexapeptide-8 or Nonapeptide-1 Is Scientifically Unjustified


Substituting acetyl hexapeptide-1 with seemingly similar in-class hexapeptides or MC1R-targeting peptides introduces fundamentally divergent biological outcomes. Acetyl hexapeptide-8 (Argireline®) functions exclusively as a presynaptic inhibitor of acetylcholine release, whereas acetyl hexapeptide-1 exerts a dual presynaptic and postsynaptic mechanism with distinct binding kinetics to the Munc-18/Syntaxin interface [1]. Conversely, nonapeptide-1 (Melanostatine-5) acts as a competitive MC1R antagonist (Ki = 40 nM) that suppresses melanogenesis [2], while acetyl hexapeptide-1 functions as an MC1R agonist that stimulates melanin synthesis and UV-induced DNA damage repair [3]. These diametrically opposed pharmacological actions—agonist versus antagonist, single-site versus dual-site neuromodulation—render generic interchange scientifically untenable and may produce counter-therapeutic effects if misapplied. Procurement decisions must therefore be guided by the specific target application and validated comparative efficacy data.

Quantitative Comparative Evidence for Acetyl Hexapeptide-1 Versus Acetyl Hexapeptide-8 and Nonapeptide-1


Acetyl Hexapeptide-1 Demonstrates 37% Greater SNARE Complex Inhibition Versus Acetyl Hexapeptide-8

Acetyl hexapeptide-1 inhibits the binding between Munc-18 and syntaxin, a critical step in SNARE complex assembly, achieving 37% inhibition after 3 hours of treatment in neuronal model ELISA assays [1]. This represents a distinct presynaptic mechanism compared to acetyl hexapeptide-8, which does not target the Munc-18/Syntaxin interface directly and acts solely at the neural level [2]. The quantified 37% inhibition provides a benchmark for batch-to-batch activity verification and differentiates acetyl hexapeptide-1 from single-mechanism alternatives.

SNARE complex inhibition Munc-18 binding neuromodulation presynaptic acetylcholine release

Acetyl Hexapeptide-1 Reduces Intracellular Calcium Mobilization by 30% and Myosin Levels by 38% in Human Skeletal Myocytes—Postsynaptic Activity Absent in Acetyl Hexapeptide-8

In mature human skeletal myocyte models, acetyl hexapeptide-1 demonstrated significant postsynaptic effects, reducing intracellular calcium mobilization by 30% and myosin protein levels by 38% [1]. Acetyl hexapeptide-8 lacks this postsynaptic activity entirely, acting exclusively at the presynaptic neural level [2]. This dual-site mechanism (presynaptic Munc-18/Syntaxin inhibition plus postsynaptic calcium/myosin modulation) provides a broader and potentially more durable attenuation of muscle contraction compared to single-site alternatives.

postsynaptic neuromodulation calcium mobilization myosin expression muscle contraction attenuation

Acetyl Hexapeptide-1 Functions as MC1R Agonist (Melanogenesis Stimulation) Versus Nonapeptide-1 as MC1R Antagonist (Ki = 40 nM, cAMP IC₅₀ = 2.5 nM)

Acetyl hexapeptide-1 acts as an MC1R agonist that mimics α-MSH, stimulating melanin synthesis and enhancing photoprotection, with demonstrated protection against UV-induced DNA damage in human epidermal cells [1]. In contrast, nonapeptide-1 functions as a competitive MC1R antagonist with a binding affinity Ki of 40 nM and potently inhibits α-MSH-induced intracellular cAMP (IC₅₀ = 2.5 nM) and melanosome dispersion (IC₅₀ = 11 nM) to suppress melanogenesis [2]. These represent fundamentally opposite pharmacological actions at the same receptor target, with acetyl hexapeptide-1 appropriate for applications requiring melanogenesis activation and UV protection, while nonapeptide-1 is indicated for hyperpigmentation suppression.

MC1R agonism melanogenesis stimulation photoprotection α-MSH mimetic

Acetyl Hexapeptide-1 Clinical Anti-Wrinkle Efficacy: 37% Reduction in Crow's Feet Depth After 28 Days at 0.05% Concentration

A third-party laboratory clinical study evaluated a formulation containing 0.05% acetyl hexapeptide-1 applied daily for 28 days. The study reported a 37% reduction in eye-area wrinkle depth (crow's feet) and a 52% improvement in skin smoothness . Additionally, an independent 8-week clinical trial of a cosmetic essence containing 0.02% acetyl hexapeptide-1 combined with 0.1% supramolecular retinol in 32 middle-aged Chinese women demonstrated significant improvements in facial wrinkles, texture, elasticity, firmness, pores, gloss, and stratum corneum hydration [1]. While the latter study is a combination formulation, it provides evidence of acetyl hexapeptide-1's contribution to measurable anti-aging outcomes in human subjects. Direct comparator data for acetyl hexapeptide-8 at equivalent concentrations and study durations was not identified in the available literature; cross-study comparisons are therefore not possible with current evidence.

clinical efficacy crow's feet wrinkles anti-aging topical peptide formulation

Acetyl Hexapeptide-1 Demonstrates Favorable Safety Profile with EWG Low-Risk Ratings Across Cancer, Allergies, and Reproductive Toxicity

According to the Environmental Working Group (EWG) Skin Deep® database, acetyl hexapeptide-1 is rated as LOW risk for cancer, LOW for allergies and immunotoxicity, and LOW for developmental and reproductive toxicity, with no use restrictions identified [1]. The compound is not currently on EWG's Restricted or Unacceptable Lists. Comparative safety data for acetyl hexapeptide-8 and nonapeptide-1 in the same authoritative database were not retrieved; therefore, direct safety comparisons cannot be made within this evidence framework. The available data support the use of acetyl hexapeptide-1 in cosmetic formulations at recommended concentrations (typically 5 to 5000 ppm in final formulation) [2].

safety assessment toxicology EWG rating cosmetic ingredient safety

Acetyl Hexapeptide-1 Upregulates E-Cadherin (CDH-1) Gene Expression Without Cytotoxicity—Differentiating from Non-Peptide Alternatives

A 2025 molecular study evaluated acetyl hexapeptide-1's effects on human HepG2 hepatocytes, demonstrating a significant increase in CDH-1 gene expression (encoding E-cadherin, a key protein in cellular adhesion and wound healing) with no observed cytotoxic effects [1]. Gene expression analysis also revealed no modulation of apoptosis-related genes (BAX, Bcl-2, Caspase-9) or the cell cycle-related gene Cyclin D1, confirming a selective effect on cellular adhesion pathways without triggering apoptotic or proliferative responses. This E-cadherin upregulation represents a novel molecular mechanism distinct from the neuromodulatory and melanogenic activities, and may contribute to tissue rejuvenation and barrier function enhancement. No direct comparator data for acetyl hexapeptide-8 or nonapeptide-1 on CDH-1 expression was identified in the available literature.

E-cadherin cellular adhesion wound healing gene expression cytotoxicity

Scientifically Validated Application Scenarios for Acetyl Hexapeptide-1 Procurement and Formulation


High-Performance Anti-Wrinkle Formulations Requiring Dual Pre- and Postsynaptic Neuromodulation

Based on the evidence that acetyl hexapeptide-1 achieves 37% inhibition of Munc-18/Syntaxin binding [1] and reduces intracellular calcium mobilization by 30% and myosin levels by 38% in human skeletal myocytes [2], this compound is optimally suited for premium anti-aging serums and eye creams targeting expression wrinkles (crow's feet, forehead lines, glabellar lines). Unlike acetyl hexapeptide-8, which provides only presynaptic inhibition, acetyl hexapeptide-1's dual-site mechanism offers broader and potentially more sustained attenuation of muscle contraction. Recommended use concentrations are 5 to 5000 ppm in final formulations . The validated clinical efficacy of 37% wrinkle depth reduction at 0.05% concentration over 28 days provides a quantitative benchmark for formulation development and performance claims.

Photoprotective and Melanogenesis-Activating Formulations for Skin Tanning and UV Protection

Acetyl hexapeptide-1 functions as an MC1R agonist, mimicking α-MSH to stimulate melanin synthesis and providing protection against UV-induced DNA damage in human epidermal cells [1]. This agonist activity directly contrasts with nonapeptide-1's MC1R antagonist action (Ki = 40 nM) [2], making acetyl hexapeptide-1 the appropriate choice for formulations designed to enhance natural tanning, provide photoprotection, or reduce UV-induced erythema. The commercial product Melitane™ GL has documented preventive action on DNA damage induced by UVA or UVB radiation and reduces sunburn cell formation . This application scenario is particularly relevant for sun care products, self-tanning formulations, and products addressing photoaging.

Combination Anti-Aging Formulations with Retinol for Enhanced Collagen Regeneration and Wrinkle Reduction

The 2023 clinical trial combining 0.02% acetyl hexapeptide-1 with 0.1% supramolecular retinol demonstrated significant improvements in facial wrinkles, texture, elasticity, firmness, pores, gloss, and stratum corneum hydration over an 8-week period in 32 middle-aged Chinese women [1]. This combination approach leverages acetyl hexapeptide-1's neuromodulatory anti-wrinkle activity alongside retinol's collagen-stimulating effects, providing a multi-pathway anti-aging strategy. The formulation was applied twice daily and was well-tolerated by the study population. This evidence supports procurement for combination serums and essences targeting mild to moderate photoaging.

Tissue Rejuvenation and Barrier Repair Formulations Leveraging E-Cadherin Upregulation

Based on the 2025 molecular study demonstrating that acetyl hexapeptide-1 significantly increases E-cadherin (CDH-1) gene expression without cytotoxic effects [1], this compound may be strategically incorporated into wound healing, post-procedure recovery, and barrier repair formulations. The selective upregulation of E-cadherin—a key protein in cellular adhesion—without modulation of apoptosis-related genes (BAX, Bcl-2, Caspase-9) or cell cycle regulators (Cyclin D1) suggests a targeted enhancement of tissue integrity. While this mechanism requires further clinical validation, it provides a scientific rationale for including acetyl hexapeptide-1 in advanced cosmeceuticals addressing compromised skin barrier function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetyl hexapeptide-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.